N-(2,4-Dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a phthalimide derivative. While its specific source and classification within broader chemical families are not explicitly mentioned in the provided literature, its structural features suggest it belongs to a class of compounds often explored for their potential biological activity. This particular compound has been investigated in the context of sickle cell disease treatment. [, ]
N-(2,4-Dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide was investigated for its potential use in treating the symptoms of sickle cell disease. It was one of several phthalimide derivatives evaluated for their in vivo genotoxicity using a micronucleus test in mice. [, ] The results demonstrated that this compound induced a lower frequency of micronucleated reticulocytes compared to hydroxyurea, a currently used drug for sickle cell disease treatment, suggesting it might be a less genotoxic alternative for managing the disease's symptoms. [, ]
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: